molecular formula C7H9N3O3S B257727 methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate

methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate

Cat. No. B257727
M. Wt: 215.23 g/mol
InChI Key: OXYFBSBUJKLAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a member of the triazine family, which is known for its diverse chemical properties and biological activities.

Mechanism of Action

The mechanism of action of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate varies depending on its application. In cancer treatment, this compound inhibits the activity of enzymes involved in the cell cycle, leading to the arrest of cell growth and induction of apoptosis. In herbicide application, methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate inhibits the activity of photosynthesis by disrupting the electron transport chain in plants.
Biochemical and Physiological Effects:
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has been shown to have various biochemical and physiological effects depending on its concentration and application. In cancer treatment, this compound induces apoptosis and inhibits cell growth. In herbicide application, methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate inhibits photosynthesis and leads to plant death.

Advantages and Limitations for Lab Experiments

Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has several advantages for lab experiments, including its high purity, low cost, and ease of synthesis. However, this compound also has limitations, such as its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for the study of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate. In medicine, further studies are needed to determine the efficacy and safety of this compound in the treatment of cancer. In agriculture, research is needed to optimize the use of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate as a herbicide and minimize its impact on the environment. In industry, this compound can be explored as a precursor for the synthesis of other chemicals with potential applications in various fields.
Conclusion:
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate is a versatile chemical compound with potential applications in medicine, agriculture, and industry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully explore the potential of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate in various fields and optimize its use.

Synthesis Methods

The synthesis of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate can be achieved through various methods, including the reaction of 2-mercaptoacetic acid with 6-methyl-5-oxo-1,2,4-triazine in the presence of a catalyst. This method is simple, cost-effective, and yields high purity of the product.

Scientific Research Applications

Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells and induces apoptosis. In agriculture, methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has been used as a herbicide, as it inhibits the activity of photosynthesis in plants. In industry, this compound has been used as a precursor for the synthesis of other chemicals, such as pharmaceuticals and agrochemicals.

properties

Product Name

methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate

InChI

InChI=1S/C7H9N3O3S/c1-4-6(12)8-7(10-9-4)14-3-5(11)13-2/h3H2,1-2H3,(H,8,10,12)

InChI Key

OXYFBSBUJKLAPM-UHFFFAOYSA-N

Isomeric SMILES

CC1=NNC(=NC1=O)SCC(=O)OC

SMILES

CC1=NNC(=NC1=O)SCC(=O)OC

Canonical SMILES

CC1=NNC(=NC1=O)SCC(=O)OC

Origin of Product

United States

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